molecular formula C11H9F3O B8164598 1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B8164598
M. Wt: 214.18 g/mol
InChI Key: OVVZGNHOZDYVIY-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene is a fluorinated aromatic compound characterized by a benzene ring substituted with an ethynyl group at position 1, a methyl group at position 2, and a 2,2,2-trifluoroethoxy group at position 3. The methyl group at position 2 provides steric bulk and mild electron-donating effects. This compound’s structural complexity makes it relevant in medicinal chemistry and materials science, particularly for designing bioactive molecules or liquid crystals .

Properties

IUPAC Name

1-ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O/c1-3-9-4-5-10(6-8(9)2)15-7-11(12,13)14/h1,4-6H,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVVZGNHOZDYVIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(F)(F)F)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-4-(2,2,2-trifluoroethoxy)benzene and an ethynylating agent.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium tert-butoxide to deprotonate the ethynylating agent, facilitating the nucleophilic attack on the benzene ring.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the ethynyl or trifluoroethoxy groups can be replaced by other substituents using reagents such as halogens or nitrating agents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Ethynyl-2-methyl-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes.

    Pathways: It can affect various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. The specific pathways depend on the context of its application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Fluorinated Aromatic Ethers

Compound Name Substituents (Position) Key Features Applications/Findings
This compound 1-ethynyl, 2-methyl, 4-trifluoroethoxy High reactivity (ethynyl), moderate steric hindrance (methyl), strong EWG (CF₃O) Potential use in drug discovery (e.g., α1-adrenergic receptor modulation)
1,4-Bis(2,2,2-trifluoroethoxy)benzene (2f) 1,4-bis(trifluoroethoxy) Symmetric structure, dual electron-withdrawing groups Synthesized via Pd-catalyzed C-O coupling; used in materials for dielectric properties
1-Methoxy-4-(2,2,2-trifluoroethoxy)benzene 1-methoxy, 4-trifluoroethoxy Mixed electron effects (methoxy: EDG, trifluoroethoxy: EWG) Intermediate in pharmaceuticals; improved metabolic stability compared to non-fluorinated analogues
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene 1-nitro, 2-trifluoroethoxy Strong electron-withdrawing nitro group Reactive intermediate for agrochemicals; nitro group enhances electrophilicity
1-Ethoxy-2,3-difluoro-4-[[4-(trans-4-pentylcyclohexyl)phenyl]ethynyl]benzene 1-ethoxy, 2,3-difluoro, 4-ethynyl-pentylcyclohexyl Liquid crystal properties (ethynyl bridges, fluorinated substituents) Used in display technologies; ethynyl group enables rigid molecular alignment

Pharmacological and Material Properties

  • Bioactivity: Compounds with trifluoroethoxy groups, such as silodosin-based derivatives, show uroselective α1A/α1D-adrenergic receptor antagonism (e.g., improved binding affinity vs. non-fluorinated compounds) . The target compound’s ethynyl group could enhance interactions with hydrophobic receptor pockets. In contrast, 1-nitro-2-(2,2,2-trifluoroethoxy)benzene is more suited for agrochemicals due to its electrophilic nitro group .
  • Material Science :

    • Ethynyl-containing fluorinated aromatics (e.g., 1-ethoxy-2,3-difluoro-4-ethynyl derivatives) exhibit liquid crystalline behavior, whereas symmetric bis(trifluoroethoxy)benzene derivatives lack such alignment capabilities .

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